molecular formula C13H9NO6S B6406547 2-[5-(Methoxycarbonyl)thiophen-3-YL]-4-nitrobenzoic acid CAS No. 1261957-05-4

2-[5-(Methoxycarbonyl)thiophen-3-YL]-4-nitrobenzoic acid

Cat. No.: B6406547
CAS No.: 1261957-05-4
M. Wt: 307.28 g/mol
InChI Key: PJLCVGFHPIOTAU-UHFFFAOYSA-N
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Description

2-[5-(Methoxycarbonyl)thiophen-3-YL]-4-nitrobenzoic acid is an organic compound that features a thiophene ring substituted with a methoxycarbonyl group and a benzoic acid moiety substituted with a nitro group

Properties

IUPAC Name

2-(5-methoxycarbonylthiophen-3-yl)-4-nitrobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO6S/c1-20-13(17)11-4-7(6-21-11)10-5-8(14(18)19)2-3-9(10)12(15)16/h2-6H,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJLCVGFHPIOTAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CS1)C2=C(C=CC(=C2)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90691007
Record name 2-[5-(Methoxycarbonyl)thiophen-3-yl]-4-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90691007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261957-05-4
Record name 2-[5-(Methoxycarbonyl)thiophen-3-yl]-4-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90691007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(Methoxycarbonyl)thiophen-3-YL]-4-nitrobenzoic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[5-(Methoxycarbonyl)thiophen-3-YL]-4-nitrobenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas with palladium catalyst, sodium dithionite.

    Substitution: Various nucleophiles depending on the desired substitution product.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amino derivatives.

    Substitution: Substituted thiophene derivatives.

Mechanism of Action

The mechanism of action of 2-[5-(Methoxycarbonyl)thiophen-3-YL]-4-nitrobenzoic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[5-(Methoxycarbonyl)thiophen-3-YL]-4-nitrobenzoic acid is unique due to the presence of both a nitro group and a methoxycarbonyl-substituted thiophene ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.

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